molecular formula C10H19NO B8569582 4,4-Dimethyl-2-pentyl-4,5-dihydro-1,3-oxazole CAS No. 55011-28-4

4,4-Dimethyl-2-pentyl-4,5-dihydro-1,3-oxazole

Cat. No. B8569582
M. Wt: 169.26 g/mol
InChI Key: CNCZIRPMDPCUMS-UHFFFAOYSA-N
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Patent
US05030629

Procedure details

Following the procedure under Example 8, 6.085 g (52.4 mmoles) of hexanoic acid and 10 ml (9.34 g, 104.8 mmoles) of 2-amino-2-methylpropanol were heated to 185° C. Work up and fractional distillation gave 7.2 g (81%) of product, b.p. 90°-92° C./25 mm Hg.
Quantity
6.085 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[NH2:9][C:10]([CH3:14])([CH3:13])[CH2:11]O>>[CH3:11][C:10]1([CH3:14])[CH2:13][O:8][C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[N:9]1

Inputs

Step One
Name
Quantity
6.085 g
Type
reactant
Smiles
C(CCCCC)(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
NC(CO)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
185 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
fractional distillation

Outcomes

Product
Name
Type
product
Smiles
CC1(N=C(OC1)CCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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